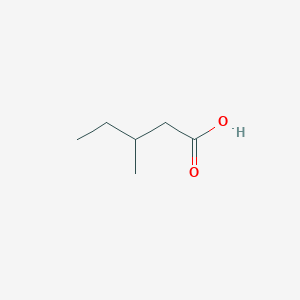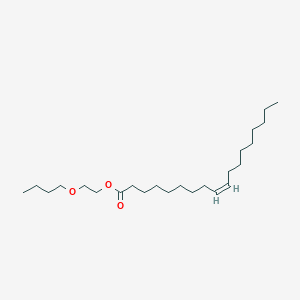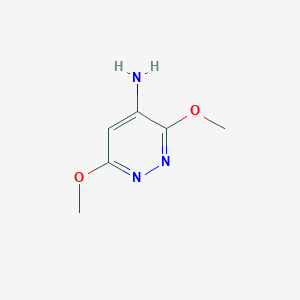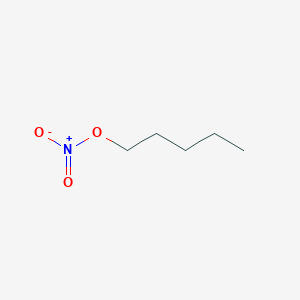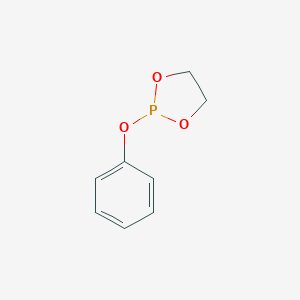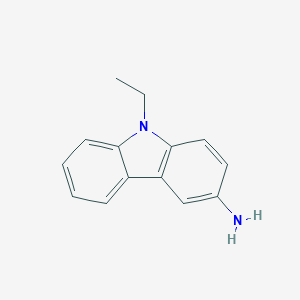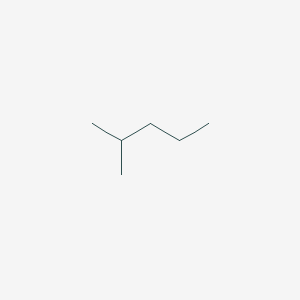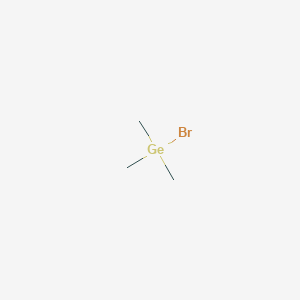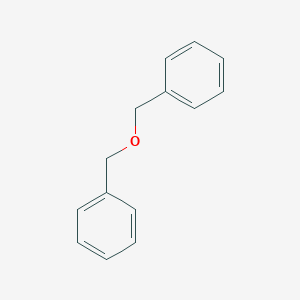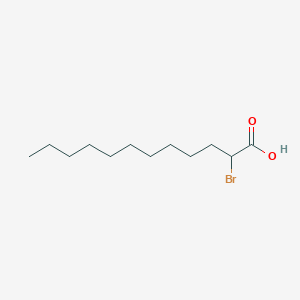
2-Bromododecanoic acid
Descripción general
Descripción
2-Bromododecanoic acid is an off-white to slightly brown crystalline compound . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Synthesis Analysis
2-Bromododecanoic acid has been used in the synthesis of carboxylic amphoteric surfactants containing ether tertiary amino and carboxylic groups. It has also been used in the synthesis of C12-lipoamino acid .Molecular Structure Analysis
The molecular formula of 2-Bromododecanoic acid is C12H23BrO2. It has an average mass of 279.214 Da and a mono-isotopic mass of 278.088135 Da .Chemical Reactions Analysis
A study followed a model reaction between 2-Bromododecanoic Acid and four different oleic acid (OAc)-, oleyl amine (OAm)-capped CsPbBr3-xIx in-situ with 2D diffusion ordered nuclear magnetic resonance spectroscopy (DOSY) and relaxation ordered spectroscopy (ROSY). The observed diffusion coefficients (D) and relaxation times (T1) change measured in DOSY and ROSY revealed fast 2-Br coordination, then reaction with the CsPbBr3-xIx, resulting both a bromine rich inorganic product, and both an elimination (2-dodecenoic acid, 2-DDAc) and halide exchanged organic product (2-Iodododecanoic acid, 2-I) .Physical And Chemical Properties Analysis
2-Bromododecanoic acid is an off-white to slightly brown crystalline compound . It is soluble in methanol .Aplicaciones Científicas De Investigación
Inhibitor of Lipid Metabolism and Protein S-palmitoylation : 2-Bromohexadecanoic acid, a related compound, is known as a nonselective inhibitor of lipid metabolism and protein S-palmitoylation, affecting various cellular targets (Davda et al., 2013).
Chemical Properties and Equilibrium Constants : Chemical equilibrium constants such as dimerization, distribution, and dissociation constants for 2-Bromodecanoic acid were investigated, providing fundamental insights into its chemical behavior (Nilsson et al., 2006).
Radiolabeling for Medical Imaging : Bromine-77 labeled alkyl bromides, including 77Br-12-bromododecanoic acid, have been synthesized for studying myocardial metabolism, highlighting its potential in medical imaging (Kilbourn et al., 1982).
Mineral Flotation : α-Bromododecanoic acid has been used in the flotation separation of spodumene from feldspar and quartz, showcasing its utility in mineral processing and extraction (Xie et al., 2021).
Separation of Metals : The recovery of gallium and indium from sulfate media using supported liquid membranes containing 2-Bromodecanoic acid as a carrier has been studied, demonstrating its application in metal separation (Teramoto et al., 1993).
Synergistic Solvent Extraction : 2-Bromodecanoic acid has been used in the synergistic extraction of trivalent actinides and lanthanides, which is significant in the field of nuclear waste management and recycling (Hagström et al., 1999).
Biological Research : Studies have shown its potential in inhibiting sex pheromone production in lepidopteran moths (Hernanz et al., 1997) and in affecting biofilm formation and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa (Gutierrez et al., 2013).
Safety And Hazards
2-Bromododecanoic acid is a corrosive material. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
2-bromododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKXBCBZXXQPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870463 | |
| Record name | Dodecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromododecanoic acid | |
CAS RN |
111-56-8 | |
| Record name | 2-Bromododecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromododecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromododecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromododecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



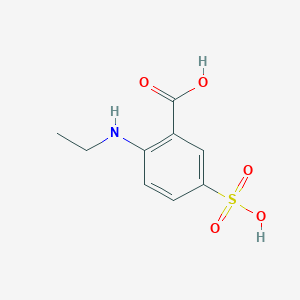
![Spiro[3.4]octane](/img/structure/B89794.png)
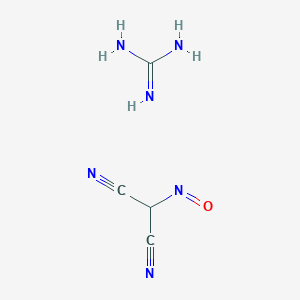
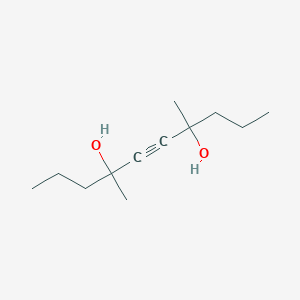
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)
